This compound is synthesized from nicotinic acid, which is an essential nutrient and a precursor to nicotinamide adenine dinucleotide (NAD+). Nicotinic acid itself is classified as a vitamin (Vitamin B3) and plays a critical role in metabolic processes. The synthesis of 6-(2-Isopropoxyethoxy)nicotinic acid typically involves modifications to the nicotinic acid structure to enhance its properties for specific applications in medicinal chemistry.
The synthesis of 6-(2-Isopropoxyethoxy)nicotinic acid generally involves the alkylation of nicotinic acid with isopropoxyethanol. This reaction can be performed using various methods, including:
The molecular structure of 6-(2-Isopropoxyethoxy)nicotinic acid features a pyridine ring with a carboxylic acid group at position 3 and an isopropoxyethoxy group at position 6. The presence of the ether group enhances solubility and alters pharmacokinetic properties. Key structural details include:
6-(2-Isopropoxyethoxy)nicotinic acid can participate in various chemical reactions typical of carboxylic acids and pyridine derivatives:
The mechanism of action for 6-(2-Isopropoxyethoxy)nicotinic acid primarily involves its role as a precursor in metabolic pathways that utilize nicotinamide adenine dinucleotide (NAD+). This compound may enhance NAD+ levels, thus influencing:
The physical and chemical properties of 6-(2-Isopropoxyethoxy)nicotinic acid include:
6-(2-Isopropoxyethoxy)nicotinic acid has several scientific applications:
Nicotinic acid derivatives are classified by substituent patterns on the pyridine nucleus, which dictate their biological interactions. 6-(2-Isopropoxyethoxy)nicotinic acid falls into the C6-alkoxyether-substituted subclass, distinguished by its oxygen-rich side chain. Key structural features include:
Table 1: Structural Comparison of Key Nicotinic Acid Derivatives
Compound | Substituent at C6 | Molecular Formula | Key Features |
---|---|---|---|
Nicotinic acid | H | C₆H₅NO₂ | Parent structure; vitamin B3 |
6-(2-Methoxyphenyl)nicotinic acid | 2-Methoxyphenyl | C₁₃H₁₁NO₃ | Rigid aromatic substituent |
6-(2-Isopropoxyethoxy)nicotinic acid | –OCH₂CH₂OCH(CH₃)₂ | C₁₁H₁₅NO₄ | Flexible ether chain; branched terminus |
Flunixin | 2-Methyl-3-(trifluoromethyl)anilino | C₁₄H₁₁F₃N₂O₂ | NSAID derivative; non-ether linkage |
This classification underscores the unique role of ether chains in balancing lipophilicity (logP ≈ 0.219 for nicotinic acid) and water solubility, critical for membrane permeability and solubility [7] [10].
The evolution of C6-modified nicotinic acids reflects incremental advances in synthetic methodologies and pharmacological insights:
Table 2: Progression of Synthetic Methods for Alkoxy-Substituted Analogues
Era | Synthetic Approach | Example Compound | Limitations Addressed |
---|---|---|---|
1970–1990 | Nucleophilic aromatic substitution | 6-Methoxynicotinic acid | Low yield; halogen dependence |
1990–2010 | Catalytic etherification | 6-(2-Hydroxyethoxy)nicotinic acid | Poor regioselectivity |
2010–Present | Transition metal catalysis | 6-(2-Isopropoxyethoxy)nicotinic acid | Steric hindrance in branched chains |
Patent analyses reveal a shift toward asymmetric ethers (e.g., isopropoxyethoxy) to enhance binding specificity for targets like DGAT2 or HCA2 receptors [5] [8].
The isopropoxyethoxy group in 6-substituted nicotinic acids addresses three core challenges in optimizing bioactive molecules:1. Solubility-Bioavailability Balance:- The ethylene glycol linker (–OCH₂CH₂O–) increases water solubility by forming H-bonds, counteracting the hydrophobic isopropyl terminus. This improves oral absorption compared to alkyl chains [6].2. Target Selectivity Enhancement:- Branched ethers mitigate off-target binding by conforming to specific enzyme pockets. For example, the isopropyl group’s bulk reduces hERG channel affinity (associated with cardiotoxicity) by preventing π-cation interactions with Tyr652 residues [4] [6].3. Metabolic Stability:- Ether bonds resist esterase hydrolysis, extending half-life over ester-containing analogues. The isopropyl group further slows oxidative metabolism by CYP450s versus linear chains [5] [8].
Table 3: Impact of Ether Chain Features on Drug Properties
Structural Element | Pharmacological Advantage | Mechanistic Basis |
---|---|---|
Ethylene glycol unit | Enhanced aqueous solubility | H-bonding with solvent molecules |
Branched isopropyl end | Reduced hERG channel inhibition | Steric occlusion of Tyr652/Phe656 binding pocket |
Ether linkage | Resistance to enzymatic hydrolysis | Lack of esterase recognition sites |
Computational studies confirm that the 2-isopropoxyethoxy side chain optimizes interactions with lipid-regulating targets (e.g., HCA2) by positioning the carboxylic acid for salt-bridge formation while the ether oxygen H-bonds with Thr111 [7] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2